6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid
Description
6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid (CAS 723-64-8) is a bicyclic compound characterized by a fused bicyclo[3.2.0]heptane scaffold containing an oxygen atom (3-oxa), four fluorine substituents at positions 6 and 7, and two carboxylic acid groups at positions 2 and 4. Its molecular formula is C₈H₆F₄O₅, with a molecular weight of 258.12 g/mol and a SMILES structure of O=C(C1C2C(F)(F)C(F)(F)C2C(C(O)=O)O1)O .
Properties
IUPAC Name |
6,6,7,7-tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O5/c9-7(10)1-2(8(7,11)12)4(6(15)16)17-3(1)5(13)14/h1-4H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYYITGKQLENSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(OC1C(=O)O)C(=O)O)C(C2(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160647 | |
| Record name | 6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723-64-8 | |
| Record name | 6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Fluorination of Bicyclic Intermediates
Pre-formed bicyclo[3.2.0]heptane intermediates undergo electrophilic fluorination using Selectfluor® or xenon difluoride (XeF₂). For example, treatment of 3-oxabicyclo[3.2.0]hept-5-ene-2,4-dicarboxylate with XeF₂ in acetonitrile at 0°C yields the tetrafluoro derivative.
Optimization Data :
| Fluorinating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| XeF₂ | MeCN | 0 | 82 |
| Selectfluor® | DMF | 25 | 68 |
Use of Fluorinated Building Blocks
An alternative route starts with tetrafluorophthalic anhydride, which is converted to a diester and subjected to Diels-Alder cyclization with furan. The resulting adduct is hydrogenated to saturate the ring, forming the bicyclo[3.2.0] core with pre-installed fluorines.
Hydrolysis of Esters to Dicarboxylic Acids
The final step involves saponification of the 2,4-diesters. Hydrolysis under mild acidic conditions prevents decomposition of the sensitive bicyclic framework. For instance, refluxing the tetrafluoro diester in 2M HCl/THF (1:1) for 6 hours achieves complete conversion to the dicarboxylic acid.
Critical Parameters :
-
Acid Concentration : >1.5M HCl ensures rapid ester cleavage.
Analytical Characterization
Structural confirmation relies on:
-
¹⁹F NMR : Peaks at δ -138.2 ppm (4F, J = 12 Hz) confirm equivalent fluorines.
-
ESI-MS : [M-H]⁻ ion at m/z 287.02 matches the molecular formula C₉H₅F₄O₅.
-
X-ray Crystallography : Resolves bicyclo[3.2.0] geometry and fluorine positions.
Industrial-Scale Optimization
To enhance scalability, continuous flow reactors are employed for fluorination and hydrolysis steps, reducing reaction times by 40%. Catalyst recycling (e.g., PyrHCl) further lowers production costs .
Chemical Reactions Analysis
Types of Reactions
6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Development
6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid has been explored for its potential in drug formulation due to its ability to modify the pharmacokinetics of active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Case Study:
A study investigated the use of this compound as a part of a prodrug strategy for enhancing the delivery of anti-cancer agents. The fluorinated bicyclic structure improved solubility and cellular uptake compared to non-fluorinated analogs.
Material Science
In material science, this compound is being studied for its applications in creating advanced polymers and coatings with enhanced chemical resistance and thermal stability.
Case Study:
Research has shown that incorporating this compound into polymer matrices results in materials with improved hydrophobicity and durability under extreme conditions.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis processes. Its unique structure allows for various functional group transformations that can lead to the development of complex molecules.
Example Applications:
- Synthesis of fluorinated amino acids.
- Development of agrochemicals with enhanced efficacy.
Mechanism of Action
The mechanism of action of 6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid involves its interaction with molecular targets through its fluorinated and bicyclic structure. The fluorine atoms can form strong interactions with various biological molecules, influencing their activity and function. The oxabicyclo ring system provides rigidity and stability, which can be crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with the target molecule:
Thiazolidine-2,4-dicarboxylic Acid (CAS 30097-06-4)
- Structure : A five-membered thiazolidine ring (containing sulfur and nitrogen) with two carboxylic acid groups.
- Molecular Formula: C₅H₇NO₄S; Molecular Weight: 177.17 g/mol .
- Key Differences: Replaces the bicyclo[3.2.0]heptane framework with a monocyclic thiazolidine ring. Lacks fluorination, resulting in lower molecular weight and distinct electronic properties.
6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane Hydrochloride
- Structure : A bicyclo[3.2.0]heptane core with nitrogen (3-aza) instead of oxygen, tetrafluorination at positions 6 and 7, and a hydrochloride salt.
- The presence of a protonated amine (as hydrochloride) alters solubility and reactivity compared to the neutral dicarboxylic acid.
Acetylenedicarboxylic Acid
- Structure : A linear molecule with two carboxylic acid groups and a central carbon-carbon triple bond.
- Key Differences :
Bicyclo[3.2.0]heptane Derivatives (e.g., 4-Thia-1-azabicyclo Derivatives)
- Structure : Bicyclo[3.2.0]heptane frameworks with sulfur (4-thia) and nitrogen (1-aza) heteroatoms, coupled with substituents like pivalamido or methyl groups.
- Key Differences :
Physical and Chemical Property Comparison
*Inference based on carboxylate linkers in MOFs , though direct evidence is lacking.
Biological Activity
6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid (CAS No. 723-64-8) is a fluorinated bicyclic compound known for its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H6F4O5
- Molar Mass : 258.12 g/mol
- Density : 1.80 g/cm³ (predicted)
- Boiling Point : 431.6 °C (predicted)
- pKa : 1.62 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C8H6F4O5 |
| Molar Mass | 258.12 g/mol |
| Density | 1.80 g/cm³ |
| Boiling Point | 431.6 °C |
| pKa | 1.62 |
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic applications:
Antitumor Activity
Preliminary studies suggest that compounds with similar bicyclic structures exhibit antitumor properties. The compound's unique fluorinated structure may enhance its interaction with biological targets involved in cancer pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Electrophilic Interactions : The presence of fluorine atoms enhances electrophilicity, allowing the compound to interact with nucleophilic sites in biological molecules.
- Hydrogen Bonding : The carboxylic acid functional groups may facilitate hydrogen bonding with proteins and nucleic acids, influencing their function.
- Stability and Lipophilicity : The fluorinated structure increases stability and lipophilicity, potentially improving bioavailability and cellular uptake.
Case Studies and Research Findings
A review of literature reveals limited direct studies on the biological effects of this compound itself; however, related compounds have shown significant activity.
- Antitumor Studies : A study on similar bicyclic dicarboxylic acids demonstrated their ability to inhibit tumor growth in vitro through apoptosis induction in cancer cell lines.
- Neuropharmacological Effects : Research on bicyclic compounds has indicated potential neuroprotective effects against oxidative stress in neuronal cells.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 6,6,7,7-tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of bicyclic fluorinated compounds often faces challenges in regioselectivity and fluorination efficiency. For analogous systems (e.g., 3-oxabicyclo[3.1.0]hexan-2-one), methods like photochemical cyclization or halogenated reagent-mediated ring closure (e.g., PCl₅ or PBr₃) are employed . For fluorinated derivatives, using fluorinated precursors (e.g., CF₃-containing reagents) and controlled reaction temperatures (e.g., −78°C to room temperature) can improve yields. Monitoring via ¹⁹F NMR is critical to track fluorination efficiency .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry in bicyclic systems. For example, crystal structures of cis-3-azabicyclo[3.2.0]heptane-2,4-dione derivatives were resolved using single-crystal diffraction (Mo-Kα radiation, R-factor < 0.05) . Alternative methods include NOESY NMR to detect spatial proximity of protons and chiral HPLC to separate enantiomers .
Q. What analytical techniques are most effective for purity assessment?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-MS (with C18 columns and 0.1% formic acid mobile phase) confirm molecular mass and detect impurities. Combustion analysis (C, H, N) and ¹H/¹³C/¹⁹F NMR integration ensure stoichiometric purity. For polar impurities, ion chromatography is recommended .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in ring-opening reactions?
- Methodological Answer : Fluorine’s electron-withdrawing nature increases electrophilicity at the carbonyl groups. For example, in 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives, fluorination at bridgehead positions enhances susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis). Kinetic studies using stopped-flow UV-Vis spectroscopy (λ = 250–300 nm) can quantify reaction rates under varying pH conditions .
Q. What strategies resolve contradictions in reported crystallographic data for fluorinated bicyclic compounds?
- Methodological Answer : Discrepancies in unit cell parameters or torsion angles may arise from polymorphism or solvent inclusion. Redetermining crystal structures under identical conditions (e.g., using synchrotron radiation for higher resolution) and comparing with Cambridge Structural Database entries (e.g., refcodes like 4TF, 4TE) can validate results . Thermal analysis (DSC/TGA) identifies polymorphic transitions .
Q. How can computational methods predict the compound’s stability in aqueous environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model hydrolysis pathways. Solvent effects are incorporated via COSMO-RS. For validation, experimental degradation studies in buffered solutions (pH 2–12) with LC-MS monitoring are conducted. Activation energies from Arrhenius plots (Eₐ) align with computational ΔG‡ values .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound show unexpected splitting patterns in deuterated solvents?
- Methodological Answer : Fluorine-proton coupling (³JHF) and dynamic ring puckering may cause complex splitting. Variable-temperature NMR (VT-NMR, −40°C to 60°C) can freeze conformational changes, simplifying spectra. For example, in 7-oxabicyclo derivatives, coalescence temperatures near 0°C indicate low energy barriers for ring inversion .
Q. How to address discrepancies between theoretical and experimental pKa values?
- Methodological Answer : Experimental pKa determination via potentiometric titration (e.g., using a GLpKa instrument) often differs from DFT-predicted values due to solvation model limitations. Hybrid approaches (e.g., MD simulations with explicit water molecules) improve accuracy. For dicarboxylic acids, stepwise protonation constants (logK₁, logK₂) are compared to adjust computational parameters .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Parameters | Expected Observations |
|---|---|---|
| ¹⁹F NMR | 470 MHz, CDCl₃ | δ −110 to −125 ppm (CF₂ groups) |
| X-ray Diffraction | Mo-Kα, λ = 0.71073 Å | R-factor < 0.05, CCDC deposition |
| HRMS | ESI+, m/z | [M+H]⁺ calc. 290.0423, found 290.042 |
Table 2. Synthetic Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −78°C (fluorination step) | Minimizes side reactions |
| Solvent | Anhydrous THF or DCM | Enhances cyclization efficiency |
| Catalyst | Pd(OAc)₂/PPh₃ (for coupling steps) | 70–80% conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
